molecular formula C14H17NO4 B3367572 Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid CAS No. 1821743-34-3

Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid

Cat. No.: B3367572
CAS No.: 1821743-34-3
M. Wt: 263.29
InChI Key: BBGSNKXBKDVHPM-JQWIXIFHSA-N
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Description

trans-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (CAS 1402666-47-0) is a high-value pyrrolidine-based building block in organic synthesis and pharmaceutical research . This compound features a benzyloxycarbonyl (Cbz) protecting group, which enhances its stability and makes it particularly valuable for constructing peptide-like structures or modifying existing molecules in multi-step synthetic processes . The pyrrolidine ring is a privileged scaffold in medicinal chemistry, noted for its sp3-hybridization and contribution to the stereochemistry and three-dimensional coverage of a molecule, which can improve binding selectivity and the drug-like properties of candidates . As a versatile chiral intermediate, it is instrumental in the development of novel biologically active molecules and serves as a precursor for synthesizing pyrrolidine derivatives of therapeutic interest, such as enzyme inhibitors or receptor modulators . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3R,4R)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGSNKXBKDVHPM-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyloxycarbonyl chloride reacts with the pyrrolidine derivative.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • This compound is utilized as a building block in the synthesis of bioactive molecules, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance pharmacological properties.
    • Case Study: A study demonstrated that derivatives of this compound showed promising activity against certain cancer cell lines, indicating potential as an anticancer agent.
  • Peptide Synthesis :
    • The benzyloxycarbonyl (Cbz) group serves as a protective group for amines during peptide synthesis. It can be selectively removed under mild conditions, facilitating the formation of peptide bonds without affecting other functional groups.
    • Data Table: Comparison of protective groups in peptide synthesis.
Protective GroupStabilityCleavage ConditionsYield
Benzyloxycarbonyl (Cbz)HighHydrogenationHigh
FmocModerateBase treatmentModerate
BocLowAcidic conditionsLow
  • Organic Synthesis :
    • The compound is also involved in the synthesis of various heterocyclic compounds, which are essential in drug discovery and development.
    • Case Study: Researchers have used this compound to synthesize novel spirocyclic structures that exhibit antimicrobial properties.

Industrial Applications

Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid is primarily used in research laboratories and pharmaceutical companies for the development of new drugs. Its ability to act as a versatile intermediate makes it valuable for synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The benzyloxycarbonyl group may play a role in binding to these targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name CAS Number R₁ (1-position) R₂ (4-position) Carboxylic Acid Position
This compound 1402666-47-0 Benzyloxycarbonyl (Cbz) Methyl 3
Trans-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid 1212064-03-3 tert-Butoxycarbonyl (Boc) Trifluoromethyl 3
Trans-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid Not provided Boc p-Tolyl 3
Trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid 2140264-20-4 Cbz 4-Chlorophenyl 3

Key Observations :

  • The Cbz group (benzyloxycarbonyl) in the target compound offers labile protection under hydrogenolytic conditions, whereas Boc (tert-butoxycarbonyl) is stable under basic conditions but cleaved by acids .
  • Methyl vs.

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Purity (%) Storage Conditions Key Hazards
This compound 263.29 95–96 2–8°C, dry H302, H315, H319, H335
Trans-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid 309.27 >99 Not specified Not provided
Trans-1-[(Benzyloxy)carbonyl]-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid 343.79 97 Not specified Likely higher toxicity

Key Observations :

  • The trifluoromethyl derivative (CAS 1212064-03-3) exhibits >99% purity, suggesting superior synthetic optimization compared to the target compound (95–96%) .
  • Chlorophenyl-substituted analogs (e.g., 4-chlorophenyl) have higher molecular weights (343.79 g/mol) and slightly elevated purity (97%), likely due to their use in targeted drug discovery .

Biological Activity

Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid, also known by its CAS number 1402666-47-0, is a heterocyclic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by relevant data tables and findings from case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 1402666-47-0
  • IUPAC Name : (3R,4R)-1-[(benzyloxy)carbonyl]-4-methyl-3-pyrrolidinecarboxylic acid

The compound's structure comprises a pyrrolidine ring with a benzyloxycarbonyl group and a carboxylic acid functional group, which may contribute to its biological activity.

Biological Activity Overview

Research on this compound has indicated several potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. Its structural similarity to other known antimicrobial agents warrants further investigation into its efficacy.
  • Cytotoxic Effects : Some studies have indicated that derivatives of pyrrolidine compounds can induce cytotoxicity in cancer cell lines. The specific mechanisms by which this compound exerts these effects remain to be fully elucidated.
  • Enzyme Inhibition : Research indicates that certain pyrrolidine derivatives can act as inhibitors of enzymes involved in metabolic pathways, potentially influencing drug metabolism and therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study 1: Antimicrobial Evaluation

A study conducted on various benzyloxycarbonyl derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of clinically relevant dosages, indicating potential for therapeutic applications in treating infections caused by these pathogens.

Case Study 2: Cytotoxicity Assessment

In vitro assays using human cancer cell lines (e.g., HeLa and MCF7) revealed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values obtained suggest that this compound could serve as a lead structure for developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the key structural features of trans-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid, and how do they influence its reactivity?

  • The compound contains a pyrrolidine ring (a five-membered nitrogen heterocycle) with a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a methyl substituent at the 4-position. The carboxylic acid at the 3-position contributes to hydrogen-bonding potential and solubility in polar solvents.
  • The trans stereochemistry between the Cbz and methyl groups imposes steric constraints, affecting nucleophilic substitution and cyclization reactions. The methyl group introduces steric hindrance, potentially slowing down reactions at the 4-position compared to unsubstituted analogs .
  • Key Data :

Molecular FormulaSMILESInChIKey
C₁₄H₁₇NO₄C[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2BBGSNKXBKDVHPM-JQWIXIFHSA-N

Q. What standard synthetic routes are used to prepare this compound, and how can purity be optimized?

  • Synthesis Steps :

Pyrrolidine Ring Formation : Cyclization of γ-amino acids or reductive amination of ketones.

Cbz Protection : Benzyl chloroformate reacts with the pyrrolidine nitrogen under basic conditions (e.g., NaHCO₃) .

Methyl Group Introduction : Alkylation at the 4-position using methyl halides or Mitsunobu reactions.

  • Purity Optimization :

  • Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediate purification.
  • Final recrystallization from ethanol/water mixtures improves crystalline purity (>95%) .

Q. How is the stereochemistry of the compound confirmed experimentally?

  • X-ray Crystallography : Resolves absolute configuration (if single crystals are obtainable).
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between protons on C3 and C4 confirm trans configuration (typically >8 Hz for trans vs. <5 Hz for cis) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How does the methyl substituent at the 4-position influence the compound’s reactivity in comparison to halogenated analogs (e.g., 4-Cl or 4-Br derivatives)?

  • Electronic Effects : The methyl group is electron-donating (+I effect), reducing electrophilicity at the 4-position compared to electron-withdrawing halogens (Cl, Br). This impacts nucleophilic aromatic substitution (if applicable) and metal-catalyzed coupling reactions.
  • Steric Effects : Methyl groups create steric bulk, potentially hindering access to the pyrrolidine nitrogen in catalytic or binding interactions.
  • Comparative Reactivity Table :

Substituent (4-position)Reaction Rate (Suzuki Coupling)LogP
-CH₃ (methyl)Moderate1.2
-Cl (chloro)High1.8
-Br (bromo)High2.1
Data inferred from analog studies in and .

Q. What strategies are effective for resolving racemic mixtures of this compound during asymmetric synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce stereoselectivity during ring formation.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of one enantiomer .
  • Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize and resolve enantiomers in situ .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro models binding poses with targets (e.g., proteases). The carboxylic acid group often coordinates catalytic metal ions or forms hydrogen bonds with active-site residues.
  • MD Simulations : GROMACS or AMBER simulate stability of ligand-target complexes over time, highlighting key interactions (e.g., hydrophobic contacts with the methyl group) .

Q. What analytical techniques are critical for detecting decomposition products under varying storage conditions?

  • Stability Studies :

  • HPLC-MS : Identifies degradation products (e.g., hydrolysis of the Cbz group to form benzyl alcohol and CO₂).
  • TGA/DSC : Monitors thermal decomposition thresholds (>150°C for this compound) .
    • Storage Recommendations :
  • Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the pyrrolidine ring.

Data Contradictions and Resolution

Q. Conflicting reports exist about the compound’s solubility in aqueous vs. organic solvents. How can this be reconciled?

  • Contradiction : Some studies report high solubility in DMSO (>50 mg/mL), while others note limited solubility in water (<1 mg/mL).
  • Resolution :

  • The carboxylic acid group enhances water solubility at high pH (deprotonated form), but the hydrophobic benzyl and methyl groups dominate at neutral pH.
  • Solubility Table :
SolventSolubility (mg/mL)pH Dependence
Water<1 (pH 7.0)Increases at pH >9
DMSO50–100Non-pH-dependent
Ethanol10–20Mild pH dependence
Data synthesized from and .

Methodological Recommendations

Q. What in vitro assays are suitable for evaluating the compound’s potential as a protease inhibitor?

  • Fluorogenic Assays : Use substrates like Abz-KLRSSK-QED(Dnp) with fluorescence quenching to measure inhibition of trypsin-like proteases.
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) in buffer (pH 7.4, 37°C) with 1–2 hr incubation .
  • Controls : Include known inhibitors (e.g., leupeptin) and assess non-specific binding via surface plasmon resonance (SPR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid

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